molecular formula C17H13FN4OS2 B2960885 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide CAS No. 894020-65-6

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2960885
CAS No.: 894020-65-6
M. Wt: 372.44
InChI Key: XKJFARSLCHSINM-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of dibenzoylacetylene and triazole derivatives . This process yields a series of 2,4-disubstituted thiazole derivatives . The intermediates of S-alkylated 1,2,4-triazoles were obtained by treating triazoles with 2-bromo-4’-fluoroacetophenone .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug-target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazoles involve various substituents at position-2 and -4, which not only alter the orientation types but also shield the nucleophilicity of nitrogen . The replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds with thiazole, triazole, and thiophene moieties, synthesized through microwave-assisted methods, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibit good to moderate activity against test microorganisms, showing the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis of Fluorescent Dyes

N-Ethoxycarbonylpyrene- and perylene thioamides have been used to synthesize fluorescent dyes with thiazole moieties. These compounds exhibit a wide range of fluorescence, suggesting their applicability in developing new materials for optoelectronic devices and fluorescence-based bioimaging techniques (Witalewska et al., 2019).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds tested, one particular compound showed significant activity, indicating the potential of thiazole derivatives in treating tuberculosis (Jeankumar et al., 2013).

Synthesis and Anticancer Activity

Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been synthesized and characterized. These novel compounds exhibit promising antibacterial and antifungal activities, with potential applications in developing new antimicrobial agents (Mabkhot et al., 2017).

Safety and Hazards

The safety and hazards of “N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide” are not explicitly mentioned in the sources . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Thiazoles have shown a wide range of biological activities, making them a promising area for future research . The design and structure-activity relationship of bioactive molecules could be further explored to develop more effective and targeted drugs .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS2/c18-12-5-3-11(4-6-12)15-20-17-22(21-15)13(10-25-17)7-8-19-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJFARSLCHSINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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